REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([O:16][CH3:17])=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.[CH3:19][Si](C[Li])(C)C.C(Cl)(=O)C>C1COCC1.CCCCC.C(=O)(O)[O-].[Na+]>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([O:16][CH3:17])=[CH:9][CH:10]=3)[C:5](=[CH2:19])[C:4]=2[CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
2.035 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a dry ice/acetone bath for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to give a milky-white mixture
|
Type
|
CUSTOM
|
Details
|
to give a clear orange solution
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a clear, bright-yellow solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The biphasic mixture was extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |